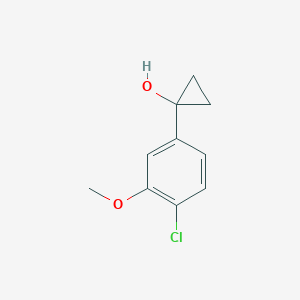
1-(4-Chloro-3-methoxyphenyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-methoxyphenyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a chlorine atom at the 4-position and a methoxy group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methoxyphenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-chloro-3-methoxybenzyl chloride with diazomethane, which generates the cyclopropane ring through a carbene intermediate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chloro-3-methoxyphenyl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative without the hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1-(4-chloro-3-methoxyphenyl)cyclopropanone.
Reduction: Formation of 1-(4-chloro-3-methoxyphenyl)cyclopropane.
Substitution: Formation of various substituted cyclopropanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Chloro-3-methoxyphenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-(4-Chloro-3-methoxyphenyl)cyclopropan-1-ol exerts its effects depends on its interaction with molecular targets. The cyclopropane ring can act as a reactive site, participating in various chemical reactions. The chlorine and methoxy substituents can influence the compound’s reactivity and binding affinity to specific targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)cyclopropan-1-ol: Lacks the chlorine substituent, which can affect its reactivity and applications.
1-(3-Methoxyphenyl)cyclopropan-1-ol: The position of the methoxy group is different, leading to variations in chemical behavior and biological activity.
1-(4-Chloro-3-methoxyphenyl)cyclopropane: Lacks the hydroxyl group, which can influence its solubility and reactivity.
Uniqueness: 1-(4-Chloro-3-methoxyphenyl)cyclopropan-1-ol is unique due to the combination of the cyclopropane ring, chlorine, and methoxy substituents.
Propiedades
Fórmula molecular |
C10H11ClO2 |
|---|---|
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
1-(4-chloro-3-methoxyphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H11ClO2/c1-13-9-6-7(2-3-8(9)11)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 |
Clave InChI |
QNAQGCGICXGKSU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2(CC2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



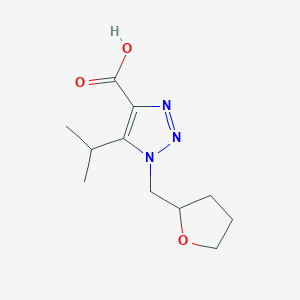
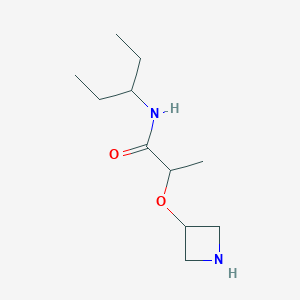
![2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid](/img/structure/B13618142.png)
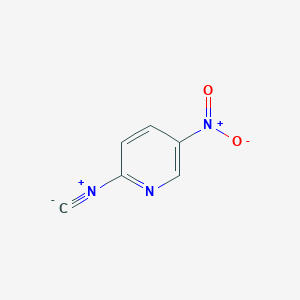
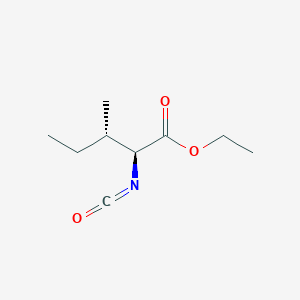
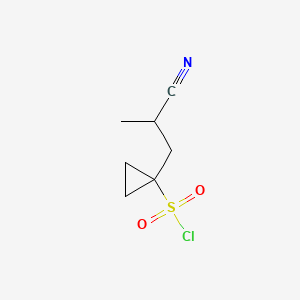
![O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine](/img/structure/B13618157.png)
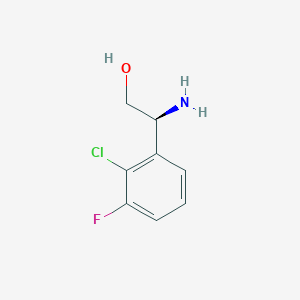

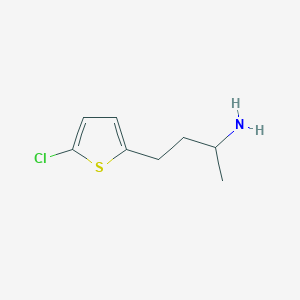
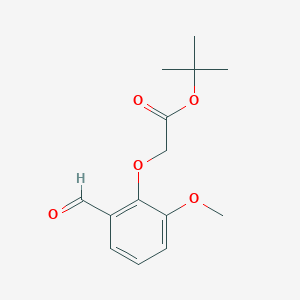
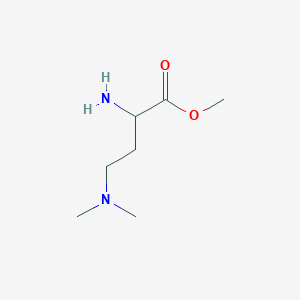
![1-Methoxyspiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618198.png)
